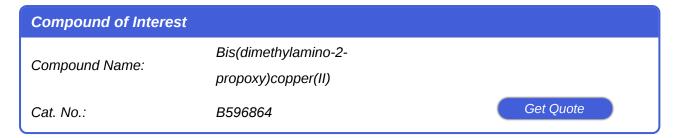


Application Notes and Protocols: Atomic Layer Deposition of Copper Films Using Cu(dmap)₂

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the atomic layer deposition (ALD) of high-purity copper (Cu) and copper oxide (Cu₂O) thin films utilizing the precursor **bis(dimethylamino-2-propoxy)copper(II)**, commonly referred to as Cu(dmap)₂. This precursor is advantageous for its ability to deposit films at low temperatures, offering a pathway to high-quality films with minimal thermal budget.

Introduction to Cu(dmap)₂ for ALD

Bis(dimethylamino-2-propoxy)copper(II) is a solid, dark purple coordination complex with the chemical formula Cu(C5H12NO)2.[1] It has emerged as a versatile precursor for both chemical vapor deposition (CVD) and ALD of copper-containing thin films.[1] A key advantage of Cu(dmap)2 is its ability to participate in self-limiting surface reactions with various co-reactants, enabling the precise, layer-by-layer growth characteristic of ALD. This allows for the deposition of highly conformal and uniform films, even on complex topographies.

The selection of the co-reactant is critical as it determines the final film composition (metallic copper or copper oxide) and influences film properties such as resistivity and purity. This document will detail protocols using three different co-reactants: tertiary butyl hydrazine (TBH) for metallic copper films, and water (H₂O) for copper(I) oxide films.



Deposition of High-Purity Metallic Copper Films

A low-temperature ALD process using Cu(dmap)₂ and tertiary butyl hydrazine (TBH) as the reducing agent has been demonstrated to produce high-quality, low-resistivity copper thin films. [2][3] This process is particularly effective at temperatures between 80°C and 140°C.[2][3]

Experimental Protocol

A typical ALD cycle for depositing metallic copper using Cu(dmap)₂ and TBH consists of four sequential steps:

- Cu(dmap)₂ Pulse: A pulse of vaporized Cu(dmap)₂ is introduced into the reactor chamber.
 The precursor adsorbs onto the substrate surface.
- Purge 1: The chamber is purged with an inert gas (e.g., N₂) to remove any unreacted Cu(dmap)₂ and gaseous byproducts.
- TBH Pulse: A pulse of TBH vapor is introduced into the chamber. It reacts with the surface-adsorbed Cu(dmap)₂ species, reducing the copper and forming volatile byproducts.
- Purge 2: The chamber is again purged with an inert gas to remove unreacted TBH and reaction byproducts, leaving a pure copper layer on the surface.

This cycle is repeated to achieve the desired film thickness.

Process Parameters

The following table summarizes the optimized process parameters for the ALD of metallic copper films using Cu(dmap)₂ and TBH at a deposition temperature of 120°C.[2]



Parameter	Value	Notes
Substrate Temperature	80 - 140 °C	Self-limiting growth demonstrated at 120°C.[2][3]
Cu(dmap) ₂ Source Temperature	Not specified, but sufficient to generate adequate vapor pressure.	
Cu(dmap)² Pulse Time	1.0 s	Longer pulses can lead to increased film roughness and cracks.[2]
TBH Pulse Time	0.2 s	
Purge Times	1.0 s	Sufficient to prevent chemical vapor deposition (CVD) type reactions.

Film Properties and Characteristics



Property	Value	Conditions / Notes
Growth Per Cycle (GPC)	~0.17 Å/cycle (initial)	During the first 125-1000 cycles on native oxide terminated Si.[2][3]
~0.05 Å/cycle (steady-state)	After complete surface coverage.[3]	
Resistivity	1.9 μΩ·cm	For a 54 nm film deposited at 120°C.[3]
Purity	~99.4 at. %	Main impurities are hydrogen and oxygen.[3]
Film Continuity	Critical thickness of 10 nm at 80°C.[2]	
Crystal Structure	Crystalline cubic Cu with a slight (111) preferred orientation.[3]	_
Substrate Compatibility	Si with native oxide, soda lime glass, Al ₂ O ₃ , hydrogen- terminated Si, TiN, and Ru.[2] [3]	

Deposition of Copper(I) Oxide (Cu2O) Films

When water is used as the co-reactant with Cu(dmap)₂, copper(I) oxide (Cu₂O) films can be deposited.[4][5][6] This process is typically carried out at temperatures between 110°C and 175°C.[5][6]

Experimental Protocol

The ALD cycle for depositing Cu₂O is analogous to that for metallic copper, with water vapor replacing TBH as the oxygen source:

Cu(dmap)₂ Pulse



- Purge 1
- H₂O Pulse
- Purge 2

This sequence is repeated to build the desired film thickness.

Process Parameters

The following table provides typical process parameters for the ALD of Cu_2O films using $Cu(dmap)_2$ and H_2O .

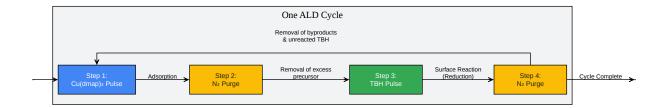
Parameter	Value	Notes
Substrate Temperature	110 - 175 °C	
Cu(dmap) ₂ Source Temperature	100 °C	No significant vapor pressure observed at lower temperatures.[4]
Cu(dmap) ₂ Pulse Time	1.0 s	
H ₂ O Pulse Time	15 ms	-
Purge Times	30 s	_

Film Properties and Characteristics



Property	Value	Conditions / Notes
Growth Per Cycle (GPC)	0.12 ± 0.02 Å/cycle	Measured using an in-situ quartz crystal microbalance (QCM).[4][5][6]
Film Composition	Cu2O	Confirmed by X-ray photoelectron spectroscopy (XPS).[4][5]
Crystal Structure	X-ray amorphous for thin films.	
Air Stability	Thin films may oxidize to Cu(II) upon air exposure.[4]	-

Visualizing the ALD Process ALD Cycle for Metallic Copper Deposition

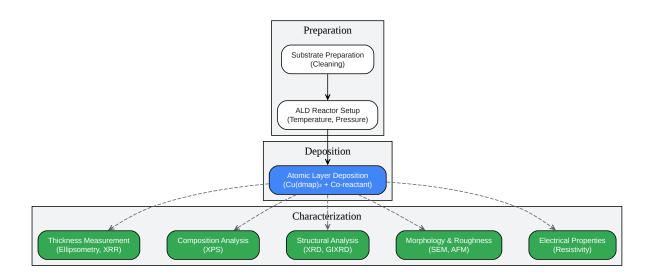


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Caption: ALD cycle for metallic copper deposition.

Experimental Workflow for ALD Film Deposition and Characterization





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Caption: General experimental workflow for ALD.

Safety and Handling Precautions

- Cu(dmap)₂: This precursor is sensitive to air and moisture and should be handled and stored under an inert atmosphere (e.g., in a glovebox).[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
- Tertiary Butyl Hydrazine (TBH): TBH is a flammable and toxic liquid. It should be handled in a
 well-ventilated area, preferably within a fume hood.
- General ALD Safety: ALD systems operate under vacuum and involve heated components.
 Adhere to all safety protocols for the specific ALD reactor being used. Ensure proper handling and disposal of all chemical waste.



These application notes and protocols provide a foundation for the successful deposition of copper and copper oxide thin films using Cu(dmap)₂. For specific applications, further optimization of the process parameters may be necessary to achieve the desired film properties.

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